molecular formula C12H11N3O4 B6331872 1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1006569-70-5

1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6331872
CAS No.: 1006569-70-5
M. Wt: 261.23 g/mol
InChI Key: DAYJLSURLKUINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound that features a methoxyphenyl group and a nitropyrazolyl group connected via an ethanone linker

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-methoxybenzaldehyde and 3-nitro-1H-pyrazole.

    Step 1: The 4-methoxybenzaldehyde undergoes a condensation reaction with an appropriate reagent to form 1-(4-methoxyphenyl)ethanone.

    Step 2: The 1-(4-methoxyphenyl)ethanone is then reacted with 3-nitro-1H-pyrazole under suitable conditions, such as in the presence of a base like potassium carbonate, to yield the final product.

Industrial Production Methods: The industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products:

    Oxidation: 4-methoxybenzoic acid derivatives.

    Reduction: 1-(4-methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of nitro and pyrazole groups with biological systems.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-one:

    1-(4-Methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one: The amino group provides different chemical properties and biological activities compared to the nitro group.

Uniqueness: 1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of both a methoxyphenyl group and a nitropyrazolyl group, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-10-4-2-9(3-5-10)11(16)8-14-7-6-12(13-14)15(17)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYJLSURLKUINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.